molecular formula C4H10N2 B1322089 Cyclobutane-1,3-diamine CAS No. 91301-66-5

Cyclobutane-1,3-diamine

Cat. No.: B1322089
CAS No.: 91301-66-5
M. Wt: 86.14 g/mol
InChI Key: UYLSVYARXBFEKV-UHFFFAOYSA-N
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Description

Cyclobutane-1,3-diamine is an organic compound with the chemical formula C4H10N2. It is a colorless to pale yellow liquid with a pungent odor. This compound is soluble in water and organic solvents, although its solubility in water is relatively low . This compound is a versatile diamine that finds applications in various fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutane-1,3-diamine can be synthesized through the reaction of cyclobutanone with ammonia. The reaction typically involves a 1:2 molar ratio of cyclobutanone to ammonia and is conducted under high temperature and pressure conditions . The reaction proceeds as follows:

Cyclobutanone+2NH3This compound\text{Cyclobutanone} + 2\text{NH}_3 \rightarrow \text{this compound} Cyclobutanone+2NH3​→this compound

After the reaction, the product is purified through distillation and other purification techniques to obtain pure this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous distillation units to ensure efficient production and purification of the compound .

Chemical Reactions Analysis

Cyclobutane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically results in the formation of cyclobutane-1,3-dione .

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride. This reaction leads to the formation of this compound derivatives with different functional groups .

Substitution: this compound can undergo substitution reactions with various electrophiles. For example, reaction with alkyl halides can produce N-alkylated this compound derivatives .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyclobutane-1,3-diamine has several applications in scientific research:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of cyclobutane-1,3-diamine involves its interaction with various molecular targets and pathways. As a diamine, it can form hydrogen bonds and coordinate with metal ions, influencing the structure and function of biological molecules. In drug discovery, this compound derivatives are designed to interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Cyclobutane-1,3-diamine can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct reactivity and versatility in various chemical and biological applications .

Properties

IUPAC Name

cyclobutane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c5-3-1-4(6)2-3/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLSVYARXBFEKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621636
Record name Cyclobutane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91301-66-5
Record name Cyclobutane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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